(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoic acid
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Overview
Description
(S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid is a chiral amino acid derivative that features a bipyridine moiety. This compound is of significant interest due to its potential applications in various fields, including coordination chemistry, catalysis, and medicinal chemistry. The bipyridine group is known for its strong metal-binding properties, making this compound a valuable ligand in the formation of metal complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid typically involves the incorporation of the bipyridine moiety into an amino acid framework. One common method is the genetic code expansion technique, where the bipyridine moiety is introduced as an unnatural amino acid. This involves the use of specific tRNA and aminoacyl-tRNA synthetase pairs that recognize and incorporate the bipyridine-containing amino acid into proteins .
Industrial Production Methods
Industrial production of (S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid may involve large-scale synthesis using bioconjugation techniques. These methods often utilize unique cysteine residues in proteins to attach the bipyridine moiety, creating a site-selective metal-binding site .
Chemical Reactions Analysis
Types of Reactions
(S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can participate in oxidation reactions, often forming metal-oxidized complexes.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents that target the bipyridine group.
Substitution: The amino and carboxyl groups of the amino acid can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include metal salts (e.g., copper, ruthenium), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the bipyridine moiety .
Major Products
Major products formed from these reactions include metal complexes, where the bipyridine moiety acts as a ligand, and various substituted derivatives of the amino acid.
Scientific Research Applications
(S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Incorporated into proteins to study metal-binding sites and enzyme catalysis.
Industry: Utilized in the development of catalysts for industrial chemical reactions
Mechanism of Action
The mechanism of action of (S)-3-([2,2’-Bipyridin]-6-yl)-2-aminopropanoic acid primarily involves its ability to bind metal ions through the bipyridine moiety. This binding can alter the electronic properties of the metal, facilitating various catalytic processes. The compound can also interact with biological molecules, influencing enzyme activity and protein function .
Comparison with Similar Compounds
Similar Compounds
- **2,2’-
2,2’-Bipyridine-6,6’-dicarboxylic acid: Another bipyridine derivative with carboxylic acid groups, used in similar applications but with different binding properties.
Properties
Molecular Formula |
C13H13N3O2 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(2S)-2-amino-3-(6-pyridin-2-ylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O2/c14-10(13(17)18)8-9-4-3-6-12(16-9)11-5-1-2-7-15-11/h1-7,10H,8,14H2,(H,17,18)/t10-/m0/s1 |
InChI Key |
XUBRVSRMOIAZRV-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)CC(C(=O)O)N |
Origin of Product |
United States |
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